4-(2-Bromo-3-methylbenzyl)morpholine
Description
4-(2-Bromo-3-methylbenzyl)morpholine is a morpholine derivative featuring a benzyl group substituted with bromine at the ortho-position and a methyl group at the meta-position. Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which influence its reactivity, solubility, and interactions with biological targets .
Properties
IUPAC Name |
4-[(2-bromo-3-methylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-3-2-4-11(12(10)13)9-14-5-7-15-8-6-14/h2-4H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZDDCCFVRXALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3-methylbenzyl)morpholine typically involves the reaction of 2-bromo-3-methylbenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of automated reactors and precise control of reaction parameters allows for the consistent production of high-purity compounds. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-3-methylbenzyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate reaction conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, toluene.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl morpholines.
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated benzyl morpholines.
Scientific Research Applications
4-(2-Bromo-3-methylbenzyl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-3-methylbenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom in the benzyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the morpholine ring can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Substituent Position and Reactivity : The ortho-bromo and meta-methyl groups in the target compound contrast with analogs like 4-(4-nitrobenzyl)morpholine (para-nitro), which has stronger electron-withdrawing effects influencing reaction rates in cross-coupling reactions .
- Functional Group Variations : Replacing benzyl with benzoyl (e.g., 4-[2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine) introduces a ketone group, altering electronic properties and metabolic stability .
Physicochemical Properties
- Solubility : Chlorinated analogs (e.g., 4-(2-chlorobenzyl)morpholine) exhibit ~180 μM solubility in PBS, whereas brominated derivatives like the target compound may have lower solubility due to higher hydrophobicity .
- Lipophilicity : The trifluoromethyl group in 4-[2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine significantly increases logP, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
